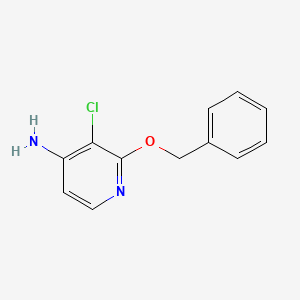

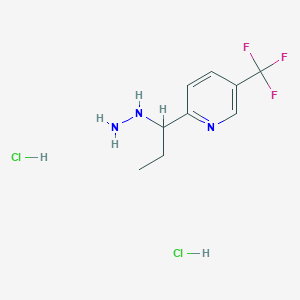

![molecular formula C21H36N8O7 B13712976 2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid](/img/structure/B13712976.png)

2-[[2-[[5-Amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Elastatinal is a peptide produced by actinomycetes, specifically known for its ability to inhibit serine proteases, particularly elastase . Elastase is an enzyme that breaks down elastin, a key protein in connective tissues. Elastatinal’s inhibition of elastase makes it a valuable compound in various scientific and medical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elastatinal can be synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.

Industrial Production Methods: Industrial production of elastatinal involves fermentation processes using actinomycetes. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate and purify elastatinal. The final product is obtained as a lyophilized powder .

Analyse Chemischer Reaktionen

Types of Reactions: Elastatinal primarily undergoes inhibition reactions with elastase and other serine proteases. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature.

Common Reagents and Conditions: The inhibition reaction involves the interaction of elastatinal with the active site of elastase. This interaction is facilitated by the aldehyde group present in elastatinal, which forms a covalent bond with the serine residue in the active site of elastase .

Major Products Formed: The primary product of the reaction between elastatinal and elastase is an inactive elastase-elastatinal complex, which prevents elastase from degrading elastin and other substrates .

Wissenschaftliche Forschungsanwendungen

Elastatinal has a wide range of applications in scientific research:

Chemistry: Used as a specific inhibitor in studies involving elastase and other serine proteases.

Biology: Helps in understanding the role of elastase in various biological processes, including tissue remodeling and inflammation.

Wirkmechanismus

Elastatinal exerts its effects by specifically inhibiting elastase. The aldehyde group in elastatinal forms a covalent bond with the serine residue in the active site of elastase, leading to the formation of an inactive elastase-elastatinal complex. This inhibition prevents elastase from degrading elastin and other substrates, thereby protecting tissues from excessive degradation .

Vergleich Mit ähnlichen Verbindungen

Leupeptin: Another peptide inhibitor of serine proteases, but with a broader range of targets compared to elastatinal.

Aprotinin: A polypeptide that inhibits a variety of proteases, including trypsin and chymotrypsin, in addition to elastase.

Bestatin: An inhibitor of aminopeptidases, with some activity against elastase.

Uniqueness of Elastatinal: Elastatinal is unique in its high specificity for elastase compared to other serine protease inhibitors. This specificity makes it particularly valuable in studies and applications where selective inhibition of elastase is required .

Elastatinal’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial applications.

Eigenschaften

Molekularformel |

C21H36N8O7 |

|---|---|

Molekulargewicht |

512.6 g/mol |

IUPAC-Name |

2-[[2-[[5-amino-1,5-dioxo-1-(1-oxopropan-2-ylamino)pentan-2-yl]amino]-1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-oxoethyl]carbamoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C21H36N8O7/c1-10(2)8-14(19(34)35)28-21(36)29-16(12-6-7-24-20(23)27-12)18(33)26-13(4-5-15(22)31)17(32)25-11(3)9-30/h9-14,16H,4-8H2,1-3H3,(H2,22,31)(H,25,32)(H,26,33)(H,34,35)(H3,23,24,27)(H2,28,29,36) |

InChI-Schlüssel |

IJWCGVPEDDQUDE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)NC(C1CCN=C(N1)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)

![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole Hydrochloride](/img/structure/B13712937.png)

![6-[(2-Amino-2-carboxyethyl)sulfanyl]-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B13712967.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13712988.png)